molecular formula C9H11NO3 B12987600 (R)-2-Amino-2-(2-hydroxy-4-methylphenyl)acetic acid

(R)-2-Amino-2-(2-hydroxy-4-methylphenyl)acetic acid

Cat. No.: B12987600
M. Wt: 181.19 g/mol
InChI Key: CNQIFJBUEMWDBO-MRVPVSSYSA-N
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Description

®-2-Amino-2-(2-hydroxy-4-methylphenyl)acetic acid is a chiral amino acid derivative with a hydroxyl group and a methyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2-hydroxy-4-methylphenyl)acetic acid can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding keto acid using chiral catalysts or biocatalysts. Another method includes the enantioselective resolution of racemic mixtures using chiral acids or bases.

Industrial Production Methods

Industrial production of ®-2-Amino-2-(2-hydroxy-4-methylphenyl)acetic acid typically involves the use of biocatalytic processes due to their high enantioselectivity and mild reaction conditions. These processes often employ enzymes such as reductases to achieve the desired chiral purity.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(2-hydroxy-4-methylphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce an amine.

Scientific Research Applications

®-2-Amino-2-(2-hydroxy-4-methylphenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism by which ®-2-Amino-2-(2-hydroxy-4-methylphenyl)acetic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Hydroxy-2-(4-methylphenyl)acetic acid: Similar structure but lacks the amino group.

    ®-2-Hydroxy-2-(4-methoxyphenyl)acetic acid: Similar structure with a methoxy group instead of a hydroxyl group.

    ®-2-Hydroxy-2-(4-tert-butylphenyl)acetic acid: Similar structure with a tert-butyl group instead of a methyl group.

Uniqueness

®-2-Amino-2-(2-hydroxy-4-methylphenyl)acetic acid is unique due to the presence of both an amino group and a hydroxyl group on the phenyl ring, which allows for diverse chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

(2R)-2-amino-2-(2-hydroxy-4-methylphenyl)acetic acid

InChI

InChI=1S/C9H11NO3/c1-5-2-3-6(7(11)4-5)8(10)9(12)13/h2-4,8,11H,10H2,1H3,(H,12,13)/t8-/m1/s1

InChI Key

CNQIFJBUEMWDBO-MRVPVSSYSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C@H](C(=O)O)N)O

Canonical SMILES

CC1=CC(=C(C=C1)C(C(=O)O)N)O

Origin of Product

United States

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